2-Hydroxy-3-nitronaphthalene
Overview
Description
2-Hydroxy-3-nitronaphthalene, also known as 3-Nitro-2-naphthol, is a chemical compound that belongs to the naphthalene family. It is a yellow crystalline solid widely used in scientific research, particularly in the field of organic chemistry. This compound is known for its versatility and unique chemical properties, making it useful in a wide range of applications .
Scientific Research Applications
2-Hydroxy-3-nitronaphthalene has significant applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: Research has explored its potential in developing pharmaceuticals due to its bioactivity.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-nitronaphthalene can be synthesized through various methods. One common method involves the direct nitration of naphthalene, which yields this compound as a by-product during the commercial preparation of 1-nitronaphthalene. Another method involves the nitration of 2-naphthol, where the reaction is carried out using nitric acid in the presence of sulfuric acid as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron in hydrochloric acid are often used.
Substitution: Electrophilic reagents like bromine or sulfuric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated derivatives
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-nitronaphthalene involves its interaction with molecular targets through various pathways:
Photochemical Behavior: The compound undergoes ultrafast intersystem crossing, efficiently populating electronically excited triplet states upon photoexcitation.
Molecular Targets: The nitro group plays a crucial role in its reactivity, influencing its interactions with other molecules and biological systems.
Comparison with Similar Compounds
2-Hydroxy-3-nitronaphthalene can be compared with other similar compounds, such as:
- 2-Hydroxy-1-nitronaphthalene
- 3-Hydroxy-2-nitronaphthalene
- 2-Hydroxy-3-nitro-1,4-naphthoquinone
Uniqueness:
- Chemical Structure: The position of the hydroxy and nitro groups on the naphthalene ring gives this compound unique chemical properties.
- Reactivity: Its specific arrangement allows for distinct reactivity patterns compared to other nitronaphthalene derivatives .
Properties
IUPAC Name |
3-nitronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUELWRJOJXBHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578931 | |
Record name | 3-Nitronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32361-60-7 | |
Record name | 3-Nitronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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